The compound 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic molecule that belongs to the purine class, which is significant in biological systems due to its structural similarity to nucleotides. This compound features a unique arrangement of functional groups, including an oxolan ring and a piperazine moiety, which contribute to its potential biological activity.
This compound is classified as a purine derivative, characterized by the presence of a purine ring structure. It also contains a piperazine ring and a pyrimidine group, which are often associated with pharmacological activities. The structural complexity of this molecule suggests its potential applications in medicinal chemistry, particularly in drug design and development for various therapeutic targets.
The synthesis of 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves several key steps:
Reactions are often monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
The molecular formula for 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C19H24N6O |
| Molecular Weight | 392.44 g/mol |
| IUPAC Name | 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine |
| InChI Key | YAVHXFWONUTUPV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CN=C5C#N |
The structure features an oxolan ring attached via a methyl group to the purine core, along with a piperazine ring linked to a pyrimidine derivative.
The compound can undergo various chemical reactions, including:
These reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions, ensuring high yields and purity.
The mechanism of action for 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is hypothesized based on its structural features:
In vitro studies are essential for determining binding affinities and inhibition constants, providing insights into its pharmacological potential.
Key physical and chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Density | Not available |
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for structural confirmation and purity assessment.
9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several potential applications:
This compound represents a promising avenue for further research in medicinal chemistry, highlighting the importance of structural diversity in drug design.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4